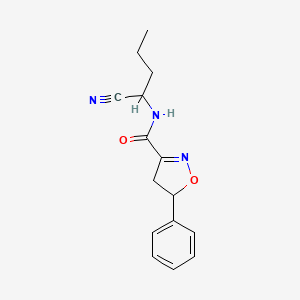

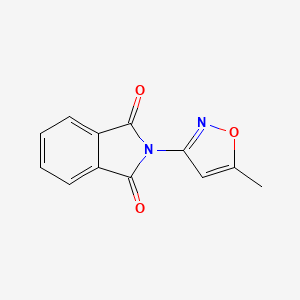

![molecular formula C13H17NO B2738879 7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol CAS No. 2137624-35-0](/img/structure/B2738879.png)

7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of 7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol is C13H17NO . It has a molecular weight of 203.28 . The structure includes a cycloheptane ring with a nitrogen and a hydroxyl group attached to the same carbon, with a phenyl substituent at the nitrogen.Physical And Chemical Properties Analysis

This compound is a powder . It has a storage temperature of 4 degrees Celsius .科学的研究の応用

Synthesis and Chemical Transformations

7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol is a versatile chemical entity explored in various synthetic and chemical transformations. It serves as a key intermediate in the synthesis of complex molecular structures, demonstrating the flexibility of bicyclic frameworks in organic chemistry.

Synthesis of Bicyclic Derivatives : The stoichiometric reaction of para-methoxyanilines and B(C6F5)3 under H2 leads to the reduction of the N-bound phenyl ring(s), followed by a transannular ring closure, affording the respective 7-azabicyclo[2.2.1]heptane derivatives. This process highlights the compound's role in the formation of bicyclic structures through hydrogenation and transannulation reactions (Longobardi, Mahdi, & Stephan, 2015).

Bicyclic β-Lactams Synthesis : The compound has been used in the creation of bicyclic β-lactams, showcasing its utility in the synthesis of novel structures with potential biological activity. For instance, cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones are transformed into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are then easily converted into the corresponding methyl cis-3-aminotetrahydrofuran-2-carboxylates, demonstrating the compound's role in synthesizing complex bicyclic structures (Mollet, D’hooghe, & Kimpe, 2012).

Optimization in Alcohol Oxidation : The compound's derivatives, such as 8-Azabicyclo[3.2.1]octan-8-ol and 7-azabicyclo[2.2.1]heptan-7-ol, have been identified as optimal frameworks for nitroxyl radical/hydroxylamine in copper-cocatalyzed aerobic alcohol oxidation. This application underscores the compound's catalytic efficiency and its potential in facilitating environmentally friendly oxidation processes (Toda et al., 2023).

Chiral Synthesis Applications : The compound has been utilized in the enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]heptane derivatives via the aza-Diels–Alder reaction. This showcases its application in the synthesis of chiral molecules, which is crucial for developing pharmaceuticals and other bioactive compounds (Vale et al., 2006).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

特性

IUPAC Name |

7-azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-12(10-4-2-1-3-5-10)13-8-6-11(14-13)7-9-13/h1-5,11-12,14-15H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXCODZKIRVCRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N2)C(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

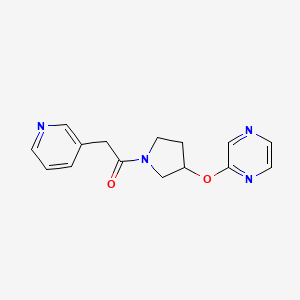

![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine](/img/structure/B2738797.png)

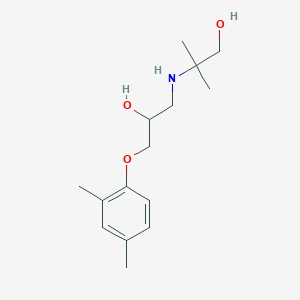

![7-methyl-2-((2-morpholino-2-oxoethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2738798.png)

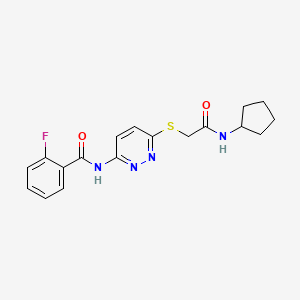

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide](/img/structure/B2738799.png)

![3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2738802.png)

![3-Cyclobutyl-6-[4-(6-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2738805.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2738811.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2738813.png)